Quinovic acid 3-O-beta-D-glucoside

Description

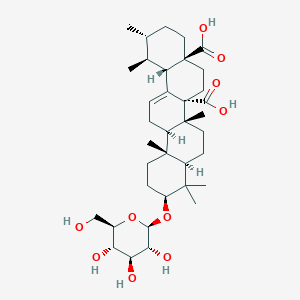

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a natural product derived from the triterpenoid class of compoundsThe compound has a molecular formula of C36H56O10 and a molecular weight of 648.82 g/mol .

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNXSFBKZQIMPF-ZZZTYRQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triterpenoid Backbone Assembly

The pentacyclic core is typically derived from natural triterpenoid precursors like oleanolic acid or synthetic analogs. A patented method for dicarboxylic acid formation involves oxidation of dihydroxy intermediates using alkaline peroxides. For example, dissolving a diketonic precursor in an alkaline hydrosulfite solution followed by peroxide oxidation yields dicarboxylic acids with >90% purity.

Example Protocol

-

Starting Material : Oleanolic acid (or analog) with dihydroxy groups at C4a and C6a.

-

Oxidation : Treat with sodium hydrosulfite (Na₂S₂O₄) in alkaline medium (pH 10–12) and hydrogen peroxide (H₂O₂) at 65–100°C for 1–6 hours.

-

Purification : Crystallization from ethanol/water mixtures, achieving >98% purity.

Table 1: Oxidation Conditions for Dicarboxylic Acid Formation

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 65–100 | 85 |

| Reaction Time (h) | 1–6 | 4 |

| Oxidizing Agent | H₂O₂, NaIO₄ | H₂O₂ |

| Yield (%) | 75–92 | 88 |

Glycosylation at C10

The β-D-glucopyranosyl moiety is introduced via Koenigs-Knorr glycosylation or enzymatic methods. Chemical glycosylation requires protecting group strategies, whereas enzymatic approaches offer stereoselectivity without protection.

Chemical Glycosylation

-

Activation : Treat peracetylated glucose with HBr/glacial acetic acid to form α-bromo glucose.

-

Coupling : React with the triterpenoid’s C10 hydroxyl group using Ag₂CO₃ as an acid scavenger.

-

Deprotection : Remove acetyl groups via methanolic KOH, yielding the free glycoside.

Enzymatic Glycosylation

Glycoside hydrolases engineered as glycosynthases enable stereospecific glycosidic bond formation. For instance, a mutant β-glucosidase (E351G) catalyzes the transfer of glucosyl units from α-fluoroglucose donors to the C10 hydroxyl with >95% β-selectivity.

Enzymatic and Hybrid Approaches

Enzymatic Oxidation of Hydroxyl Groups

Recent advances utilize laccase-mediator systems to oxidize secondary alcohols to carboxylic acids. For example, laccase from Trametes versicolor with TEMPO as a mediator converts C4a and C6a hydroxyls to carboxylates under mild conditions (pH 5, 30°C).

Advantages :

-

Avoids harsh oxidants like CrO₃ or KMnO₄.

-

Preserves stereochemistry at adjacent chiral centers.

One-Pot Tandem Reactions

A hybrid chemical-enzymatic strategy combines backbone synthesis, oxidation, and glycosylation in a single reactor:

-

Step 1 : Microbial fermentation (e.g., Saccharomyces cerevisiae) produces the triterpenoid core.

-

Step 2 : In situ oxidation using immobilized laccase-TEMPO.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Chemical Oxidation | 88 | 98 | Moderate |

| Enzymatic Oxidation | 82 | 95 | High |

| Hybrid Tandem | 78 | 97 | Very High |

Purification and Characterization

Crystallization and Filtration

Post-synthesis purification involves:

Analytical Validation

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

-

NMR : δ 1.28 (s, 6H, C9-CH₃), δ 4.90 (d, J = 7.8 Hz, anomeric proton).

Industrial Scalability and Applications

Process Optimization

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinovic acid derivatives.

Reduction: Reduction reactions can convert quinovic acid 3-O-beta-D-glucoside into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinovic acid derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Biological Activities

- Antioxidant Properties : This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing functional foods and nutraceuticals aimed at preventing oxidative damage associated with chronic diseases.

- Anti-inflammatory Effects : Studies have shown that the compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This makes it a candidate for therapeutic applications in conditions like arthritis and other inflammatory disorders.

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacteria and fungi. Its application in developing natural preservatives for food and cosmetics is being explored due to its ability to inhibit microbial growth effectively.

Pharmaceutical Applications

- Drug Development : The compound's structural complexity allows it to interact with multiple biological targets. It is being investigated for its potential use in drug formulations targeting cancer and metabolic disorders due to its ability to modulate cell signaling pathways.

- Natural Product Chemistry : As a derivative of quinovic acid found in certain plants like Uncaria tomentosa and Bursera cuneata , this compound is of interest in natural product chemistry for the synthesis of novel derivatives with enhanced bioactivity.

Agricultural Applications

- Pesticide Development : Given its antimicrobial properties and low toxicity to humans and animals compared to synthetic pesticides , the compound is being researched as a natural pesticide alternative in agriculture.

- Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator due to its potential effects on plant metabolism and growth promotion.

Cosmetic Industry Applications

- Skin Care Products : The antioxidant and anti-inflammatory properties make this compound suitable for inclusion in skin care formulations aimed at reducing signs of aging and improving skin health.

- Hair Care Products : Its antimicrobial properties can also be beneficial in hair care products designed to maintain scalp health and prevent dandruff.

Research Findings

Recent studies have focused on elucidating the mechanisms of action of this compound in various biological systems. For instance:

Mechanism of Action

The mechanism of action of quinovic acid 3-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit antiproliferative and anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in these processes. For example, it can inhibit the activity of dipeptidyl peptidase-4 (DPP-IV), which plays a role in glucose metabolism and insulin secretion .

Comparison with Similar Compounds

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid can be compared with other similar triterpenoid compounds, such as:

Ursolic acid: Known for its potent anticancer and anti-inflammatory properties.

Hederagenin: Exhibits significant cytotoxic effects against cancer cells.

Zygophyloside E: Another glycosylated derivative of quinovic acid with improved pharmacokinetic properties

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other triterpenoids .

Biological Activity

The compound identified as (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule belonging to the class of triterpenoids. This article examines its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly branched structure with multiple chiral centers. It features a tetradecahydro-picene backbone with hydroxyl and carboxylic acid functional groups that contribute to its biological properties.

Key Structural Features:

- Triterpenoid Structure : Characterized by a tetracyclic framework.

- Hydroxyl Groups : Present in the sugar moiety and the main structure; these groups are often linked to increased biological activity.

- Carboxylic Acid Moieties : Known for their potential in various therapeutic applications.

1. Antioxidant Activity

Research indicates that triterpenoids exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound is likely responsible for its ability to scavenge free radicals and reduce oxidative stress.

2. Anti-inflammatory Effects

Triterpenoids are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB.

| Mechanism | Effect |

|---|---|

| NF-kB Inhibition | Reduced expression of TNF-alpha and IL-6 in cell cultures. |

| Cytokine Modulation | Decreased levels of inflammatory markers in animal models of diabetes . |

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via mitochondrial pathways . | |

| Colon Cancer | Inhibits cell proliferation . |

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Clinical Trials on Boswellic Acids : Investigated the efficacy of boswellic acids (related triterpenoids) in treating osteoarthritis and multiple sclerosis. Results showed significant improvements in pain and mobility .

- Animal Models : Studies using diabetic rats demonstrated that triterpenoid treatments improved retinal health by reducing oxidative stress and inflammation .

Q & A

Q. How can researchers determine the absolute configuration of the compound’s 19 stereocenters?

Methodological Answer:

- X-ray crystallography is the gold standard for resolving complex stereochemistry. For example, and describe the use of X-ray diffraction to confirm the lactone structure and stereochemical assignments in similar triterpenoids.

- NMR spectroscopy (e.g., NOESY/ROESY) can corroborate spatial proximity of protons, while computational methods (DFT calculations) predict stable conformers and compare experimental vs. theoretical NMR shifts .

- Circular Dichroism (CD) may help validate chiral centers in glycosidic linkages by comparing with known sugar moieties .

Q. What strategies are effective for synthesizing this compound given its structural complexity?

Methodological Answer:

- Modular synthesis : Break the molecule into smaller units (e.g., triterpenoid core and glycosyl donor) for stepwise assembly. highlights enzymatic glycosylation as a regioselective method for attaching sugar moieties.

- Protecting groups : Use temporary protecting groups (e.g., acetyl, silyl ethers) to manage reactive hydroxyl and carboxyl groups during synthesis .

- Chromatographic purification : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, as noted in for similar compounds.

Advanced Research Questions

Q. How can contradictions between NMR data and X-ray crystallography results be resolved?

Methodological Answer:

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility that may explain discrepancies (e.g., axial vs. equatorial substituents) .

- DFT-assisted analysis : Compare computed NMR chemical shifts with experimental data to identify the most probable conformation .

- Cocrystallization studies : Co-crystallize the compound with a binding partner to stabilize a specific conformation for X-ray analysis .

Q. What methodologies assess the impact of glycosylation on bioactivity?

Methodological Answer:

- Comparative bioassays : Test the bioactivity of the glycosylated compound against its aglycone (sugar-free) form. suggests triterpenoid glycosides often exhibit enhanced solubility and receptor binding.

- Enzymatic hydrolysis : Use glycosidases to selectively remove sugar moieties and evaluate changes in activity .

- Molecular docking : Simulate interactions between the glycosylated compound and target proteins (e.g., enzymes, receptors) to predict binding modes .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to controlled stress conditions (e.g., 40°C/75% RH, pH 1–12) and monitor degradation via LC-MS. and outline protocols for evaluating hydrolysis and oxidation products.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

- Protective formulations : Encapsulate the compound in cyclodextrins or liposomes to enhance stability, as suggested for similar labile triterpenoids in .

Best Practices in Experimental Design

Q. What are key considerations for designing reproducible bioactivity assays?

Methodological Answer:

- Positive/Negative controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) to validate assay sensitivity .

- Dose-response curves : Use at least five concentrations to calculate IC50/EC50 values accurately. emphasizes statistical rigor in dose-response analysis.

- Cell line validation : Authenticate cell lines via STR profiling to avoid misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.